N-{[4-(2-METHYL-2-PROPANYL)PHENYL]SULFONYL}-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(2-METHYL-2-PROPANYL)PHENYL]SULFONYL}-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a sulfonyl group attached to a tert-butylphenyl ring and a dibenzofuran moiety, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2-METHYL-2-PROPANYL)PHENYL]SULFONYL}-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ACETAMIDE typically involves the reaction between 4-tert-butylphenyl sulfonyl chloride and a dibenzofuran derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(2-METHYL-2-PROPANYL)PHENYL]SULFONYL}-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Nucleophilic Substitution: The sulfonyl group can be replaced by other nucleophiles, resulting in the formation of new derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., chlorine, bromine) for halogenation.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would yield nitro derivatives, while halogenation would produce halogenated compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a starting material for the synthesis of biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
4-(tert-butyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide: This compound has a similar sulfonyl group and tert-butylphenyl ring but differs in the presence of a pyridinyl group instead of the dibenzofuran moiety.
N-(4-tert-Butylphenyl)bis(trifluoromethanesulfonimide): This compound features a similar tert-butylphenyl group but has different sulfonyl substituents.
Uniqueness
N-{[4-(2-METHYL-2-PROPANYL)PHENYL]SULFONYL}-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ACETAMIDE is unique due to its combination of a sulfonyl group, tert-butylphenyl ring, and dibenzofuran moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research applications.
Properties
Molecular Formula |
C24H27NO4S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-(4-tert-butylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)acetamide |
InChI |
InChI=1S/C24H27NO4S/c1-16(26)25(30(27,28)19-12-9-17(10-13-19)24(2,3)4)18-11-14-23-21(15-18)20-7-5-6-8-22(20)29-23/h9-15H,5-8H2,1-4H3 |
InChI Key |
BLKWPVIXZQTEMJ-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC=C(C=C4)C(C)(C)C |
Canonical SMILES |
CC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.